molecular formula C16H16S B2422142 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene CAS No. 150763-59-0

1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2422142
CAS No.: 150763-59-0
M. Wt: 240.36
InChI Key: XTJIGSLELOCUEQ-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by a naphthalene ring system with a phenylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 1-(Phenylsulfanyl)-2,3-dihydro-1H-indene
  • 2-Phenylsulfanyl-1,2,3,4-tetrahydroquinoline
  • 1-(Phenylsulfanyl)-1,2,3,4-tetrahydroisoquinoline

Comparison: 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific naphthalene ring system, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-phenylsulfanyl-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11,16H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJIGSLELOCUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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